molecular formula C21H21ClN4O3S2 B15004755 4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B15004755
M. Wt: 477.0 g/mol
InChI Key: LCLDXPRBCPFQDU-UHFFFAOYSA-N
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Description

4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a piperazine ring, and a dihydropyridazinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridazinone ring.

    Introduction of the Chlorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4-CHLORO-5-{4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

4-chloro-5-[4-(4-methylsulfanylphenyl)sulfonylpiperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C21H21ClN4O3S2/c1-30-17-7-9-18(10-8-17)31(28,29)25-13-11-24(12-14-25)19-15-23-26(21(27)20(19)22)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3

InChI Key

LCLDXPRBCPFQDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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